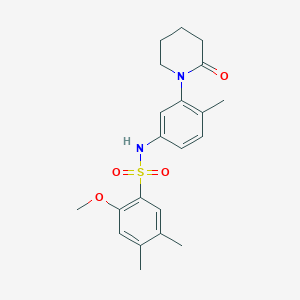
2-methoxy-4,5-dimethyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4,5-dimethyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-4,5-dimethyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-4,5-dimethyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Drug Development
Secondary amines, such as the one present in this compound, are crucial in the synthesis of various pharmaceuticals . They serve as building blocks for antidepressants, psychedelic and opiate analgesics, and agrochemicals. This compound could be investigated for its potential use in developing new therapeutic agents due to its structural complexity and the presence of multiple functional groups.
Advanced Material Synthesis
The molecular structure of this compound suggests potential applications in the synthesis of advanced materials. Its aromatic sulfonamide group could be utilized in creating supramolecular structures, which are essential in materials science for developing novel polymers or nanocomposites .
Catalysis
Compounds with sulfonamide groups have been explored as catalysts in various chemical reactions. The unique structure of this compound might offer catalytic properties that could be harnessed in facilitating or speeding up chemical transformations, particularly in organic synthesis .
Agrochemical Research
The secondary amine functionality of this compound is a common feature in many agrochemicals. Research into its application could lead to the development of new pesticides or fertilizers that are more efficient and environmentally friendly .
Dye and Pigment Production
The compound’s molecular framework is similar to those used in the production of azo dyes and other colorants. Its application in dye synthesis could be explored, potentially leading to the creation of new dyes with unique properties for textiles and industrial uses .
Analytical Chemistry
Due to its complex structure, this compound could serve as a standard or reagent in analytical chemistry applications. It might be used in chromatography, spectroscopy, or as a reference compound in mass spectrometry to identify or quantify other substances .
Sensor Technology
The compound’s structure indicates potential use in sensor technology, particularly in the development of chemical sensors. These sensors could detect specific molecules or environmental conditions, leveraging the compound’s reactivity or binding capabilities .
Solar Energy Research
Similar compounds have been used in the fabrication of solar cells. Research into this compound’s electronic properties could contribute to the development of low-cost, high-efficiency solar cells, particularly as a component of hole transporting materials (HTMs) .
Propriétés
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14-8-9-17(13-18(14)23-10-6-5-7-21(23)24)22-28(25,26)20-12-16(3)15(2)11-19(20)27-4/h8-9,11-13,22H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPFMUNJGURZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4,5-dimethyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea](/img/structure/B2884153.png)
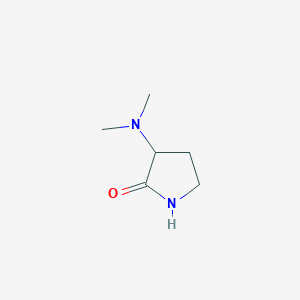

![1-Cyclopentyl-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2884160.png)
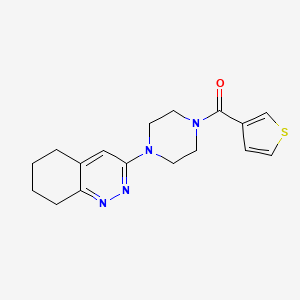
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2884164.png)
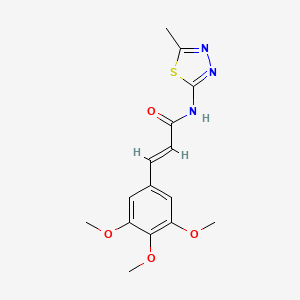
![2-(2,4-Difluorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2884166.png)
![2-(3-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2884167.png)
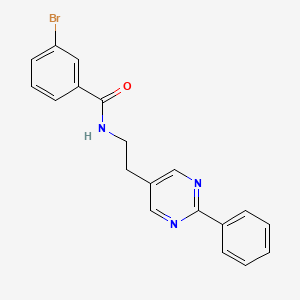

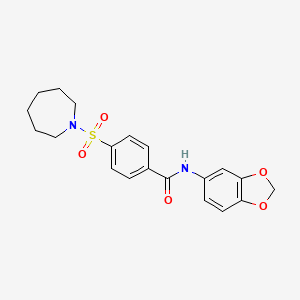

![2-(Benzylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2884176.png)